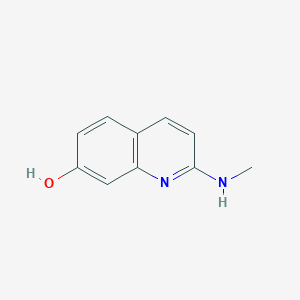
6-(4-Methylimidazol-1-yl)-2-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methylimidazol-1-yl)-2-phenylquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties These structures are known for their significant biological and pharmacological activities The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinazoline ring is a fused bicyclic system containing nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylimidazol-1-yl)-2-phenylquinazoline typically involves the formation of the imidazole ring followed by its attachment to the quinazoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2-phenylquinazoline and 4-methylimidazole can be catalyzed by Lewis acids such as BF3·OEt2 in the presence of oxidizing agents like tert-butyl hydroperoxide (TBHP) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and green chemistry principles to minimize waste and energy consumption. The use of recyclable catalysts and solvent-free conditions are also common practices in industrial settings .
化学反应分析
Types of Reactions
6-(4-Methylimidazol-1-yl)-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroquinazolines.
Substitution: Halogenated derivatives of the phenyl ring.
科学研究应用
6-(4-Methylimidazol-1-yl)-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-phenylquinazoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinazoline moiety can interact with DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Phenylquinazoline: Lacks the imidazole ring, making it less versatile in biological applications.
4-Methylimidazole: Lacks the quinazoline ring, limiting its potential as a drug candidate.
6-(1H-Imidazol-1-yl)-2-phenylquinazoline: Similar structure but without the methyl group on the imidazole ring, which can affect its biological activity.
Uniqueness
6-(4-Methylimidazol-1-yl)-2-phenylquinazoline is unique due to the presence of both imidazole and quinazoline rings, which confer a broad range of biological activities. The methyl group on the imidazole ring can enhance its binding affinity to molecular targets, making it a promising candidate for drug development .
属性
分子式 |
C18H14N4 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC 名称 |
6-(4-methylimidazol-1-yl)-2-phenylquinazoline |
InChI |
InChI=1S/C18H14N4/c1-13-11-22(12-20-13)16-7-8-17-15(9-16)10-19-18(21-17)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI 键 |
NXNLFYOOYJDWGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


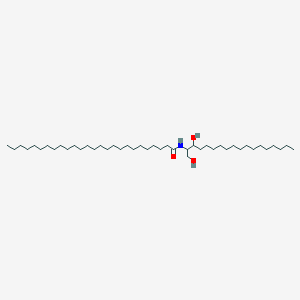

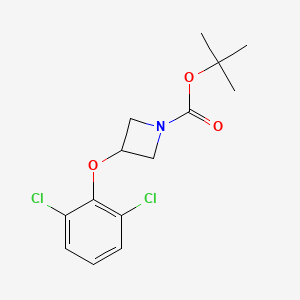
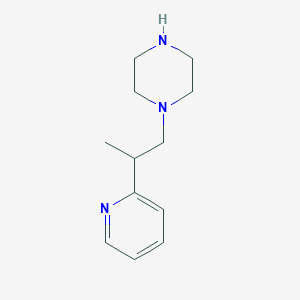
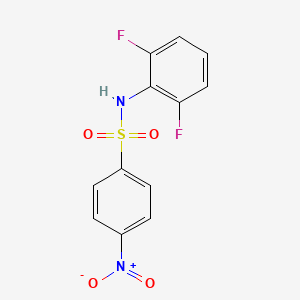
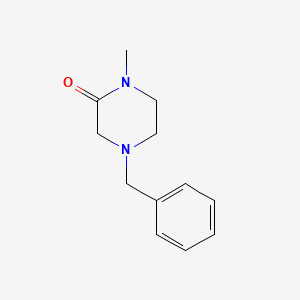
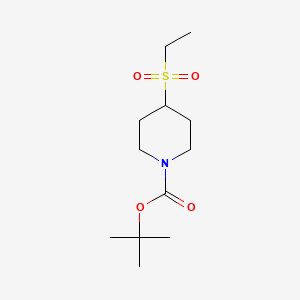
![[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13894098.png)
![Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate](/img/structure/B13894103.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
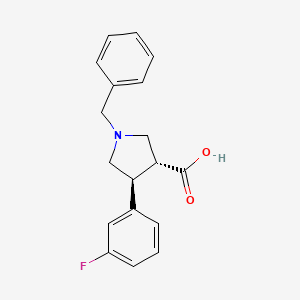
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)
![[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B13894130.png)
